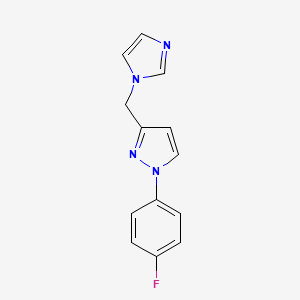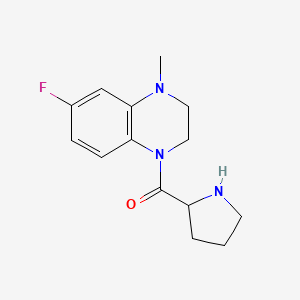
2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole, also known as FOZ, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FOZ belongs to the class of oxadiazole derivatives, which have been extensively studied for their biological and pharmacological properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole has been shown to exhibit anti-tumor and anti-inflammatory activities in various in vitro and in vivo models. 2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in various cell types.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. 2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole has also been shown to exhibit good stability and solubility, making it suitable for various biological and pharmacological assays. However, one of the limitations of 2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole is its relatively low potency compared to other anti-tumor and anti-inflammatory agents, which may limit its therapeutic potential.
Future Directions
There are several future directions for the research on 2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole. One direction is to further investigate its anti-tumor and anti-inflammatory activities and elucidate its mechanism of action. Another direction is to explore its potential use as a fluorescent probe for the detection of metal ions and as a corrosion inhibitor for metal surfaces. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole in animal models and clinical trials, which may lead to the development of new drugs for the treatment of cancer and inflammatory diseases.
Synthesis Methods
2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole can be synthesized by a multi-step process involving the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to obtain 3-fluorophenylhydrazine. The obtained product is then reacted with imidazole-1-carboxaldehyde to form 2-(3-fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole.
Scientific Research Applications
2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. 2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole has been shown to exhibit anti-tumor and anti-inflammatory activities, making it a promising candidate for the development of new drugs. 2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a corrosion inhibitor for metal surfaces.
properties
IUPAC Name |
2-(3-fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O/c13-10-3-1-2-9(6-10)12-16-15-11(18-12)7-17-5-4-14-8-17/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCQQJLFGYGWFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(O2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-5-(imidazol-1-ylmethyl)-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-methylpyrazol-4-yl)-N-[4-[2-(3-methylpyrrolidin-1-yl)ethoxy]phenyl]acetamide](/img/structure/B7586034.png)
![4-[1-[4-[(2-Oxopiperidin-1-yl)methyl]piperidin-1-yl]ethyl]benzonitrile](/img/structure/B7586037.png)
![1-[(1-Cyclohex-2-en-1-ylpiperidin-4-yl)methyl]piperidin-2-one](/img/structure/B7586044.png)
![2-[4-[2-(Cyclohexen-1-yl)acetyl]piperazin-1-yl]acetonitrile](/img/structure/B7586055.png)

![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-methylmorpholine-4-carboxamide](/img/structure/B7586064.png)


![1-(1,3,4-Thiadiazol-2-yl)-3-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]urea](/img/structure/B7586083.png)




